Isoxazolo[5,4-b]pyridin-3-ol Isoxazolo[5,4-b]pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 16880-54-9
VCID: VC21265173
InChI: InChI=1S/C6H4N2O2/c9-5-4-2-1-3-7-6(4)10-8-5/h1-3H,(H,8,9)
SMILES: C1=CC2=C(N=C1)ONC2=O
Molecular Formula: C6H4N2O2
Molecular Weight: 136.11 g/mol

Isoxazolo[5,4-b]pyridin-3-ol

CAS No.: 16880-54-9

Cat. No.: VC21265173

Molecular Formula: C6H4N2O2

Molecular Weight: 136.11 g/mol

* For research use only. Not for human or veterinary use.

Isoxazolo[5,4-b]pyridin-3-ol - 16880-54-9

Specification

CAS No. 16880-54-9
Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
IUPAC Name [1,2]oxazolo[5,4-b]pyridin-3-one
Standard InChI InChI=1S/C6H4N2O2/c9-5-4-2-1-3-7-6(4)10-8-5/h1-3H,(H,8,9)
Standard InChI Key VHMSVJIBCHFSKU-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)ONC2=O
Canonical SMILES C1=CC2=C(N=C1)ONC2=O

Introduction

Physical and Chemical Properties

Isoxazolo[5,4-b]pyridin-3-ol (CAS: 16880-54-9) is a crystalline compound with the molecular formula C₆H₄N₂O₂ and a molecular weight of 136.11 g/mol. This heterocyclic structure contains a fused ring system comprising pyridine and isoxazole moieties. The compound is also known by several synonyms, including isoxazolo[5,4-b]pyridin-3(2H)-one and oxazolo[5,4-b]pyridin-3-one, reflecting its tautomeric nature .

The compound's physicochemical properties contribute to its behavior in biological systems and influence its potential applications in medicinal chemistry. Table 1 summarizes the key physicochemical properties of isoxazolo[5,4-b]pyridin-3-ol:

Table 1: Physicochemical Properties of Isoxazolo[5,4-b]pyridin-3-ol

PropertyValueSource
Molecular FormulaC₆H₄N₂O₂
Molecular Weight136.11 g/mol
Density (predicted)1.427±0.06 g/cm³
XLogP3-AA0.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Topological Polar Surface Area51.2 Ų

The compound's moderate lipophilicity (XLogP3-AA = 0.4) suggests a balanced capacity for penetrating cellular membranes while maintaining reasonable aqueous solubility. The hydrogen bonding profile indicates potential for interactions with biological targets through both donation and acceptance of hydrogen bonds, characteristics important for drug-like compounds .

Structural Characteristics

Isoxazolo[5,4-b]pyridin-3-ol possesses a distinctive bicyclic structure with multiple heteroatoms that contribute to its chemical reactivity and potential biological activities. The compound contains a pyridine ring fused with an isoxazole ring, creating a rigid planar structure. This configuration provides specific electronic distribution and potential binding sites for interactions with various biological targets .

The structural representation can be described through various chemical identifiers:

Table 2: Structural Identifiers of Isoxazolo[5,4-b]pyridin-3-ol

Identifier TypeValueSource
IUPAC Name oxazolo[5,4-b]pyridin-3-one
SMILESC1=CC2=C(N=C1)ONC2=O
Standard InChIInChI=1S/C6H4N2O2/c9-5-4-2-1-3-7-6(4)10-8-5/h1-3H,(H,8,9)
Standard InChIKeyVHMSVJIBCHFSKU-UHFFFAOYSA-N

The structure features a hydroxyl group at position 3 of the isoxazole ring, which can exist in tautomeric equilibrium with its keto form, explaining the alternative name isoxazolo[5,4-b]pyridin-3(2H)-one. This tautomerism influences the compound's reactivity and potential for forming hydrogen bonds with biological targets .

Synthesis and Preparation Methods

Several synthetic approaches have been developed for the preparation of isoxazolo[5,4-b]pyridin-3-ol and its derivatives. These methods typically involve the formation of the heterocyclic ring system through condensation reactions or cyclization of appropriate precursors .

Classical Synthetic Routes

The synthesis of isoxazolo[5,4-b]pyridin-3-ol traditionally involves the condensation of pyridine derivatives with isoxazole-forming reagents. Detailed synthetic routes can be found in specialized organic chemistry texts focusing on heterocyclic chemistry. These preparation methods often require careful control of reaction conditions to achieve high yields and purity.

Advanced Synthetic Approaches

Recent advancements have led to more efficient methods for synthesizing isoxazolo[5,4-b]pyridin-3-ol and related compounds. One notable approach involves using 2-chloro-3-nitropyridines as starting materials, with intramolecular nucleophilic substitution of the nitro group as a key step .

Research by Xin et al. described the synthesis of novel isoxazolecarboxamide derivatives through a series of reactions involving the formation of intermediates such as oximes and N-hydroxyimidoyl chlorides . The synthetic route involved:

  • Conversion of acids to aldehydes via Weinreb amide formation and subsequent reduction

  • Reaction of aldehydes with hydroxylamine to obtain oximes

  • Conversion to N-hydroxyimidoyl chlorides using N-chlorosuccinimide

  • Cyclization to form isoxazole rings

  • Further modification to obtain the desired derivatives

In a patent application (WO2007110216A1), a specific derivative, 3-oxo-3H-isoxazolo[5,4-b]pyridine-2-carboxylic acid hexylamide, was synthesized using isoxazolo[5,4-b]pyridin-3-ol as a starting material . This demonstrates the utility of isoxazolo[5,4-b]pyridin-3-ol as a versatile building block for creating more complex molecules with potential biological activities.

Chemical Transformations and Reactions

Isoxazolo[5,4-b]pyridin-3-ol exhibits various chemical transformations that contribute to its versatility as a building block in organic synthesis. These reactions open pathways for structural modifications and the creation of diverse derivatives with potential biological activities.

Nucleophilic Substitution Reactions

The compound can undergo nucleophilic aromatic substitution reactions, particularly when activated by conversion to derivatives with good leaving groups. For example, isoxazolo[5,4-b]pyridin-3-ol can be converted to chloro derivatives or methanesulfonates, which can then react with various amines to form new compounds . This reactivity is exemplified in the synthesis of compounds designated as 14a-25b in research by Xue et al., where the nucleophilic aromatic substitution involved the reaction of chloro derivatives with corresponding amines .

Rearrangement Reactions

A notable reaction of this class of compounds is the base-promoted Boulton–Katritzky rearrangement. Research has identified that isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones can undergo this rearrangement to form 3-hydroxy-2-(2-aryl triazol-4-yl)pyridines . Although this specific reaction was observed in isomeric isoxazolo[4,5-b]pyridines, similar transformations might be possible with isoxazolo[5,4-b]pyridin-3-ol derivatives.

Ring-Opening Reactions

When treated with bases, certain isoxazolo[5,4-b]pyridine derivatives can undergo ring-opening reactions. For instance, when compounds with formyl groups were treated with potassium carbonate, 3-hydroxypyridine-2-carbonitriles were obtained as sole products. This involves a cyclization followed by base-promoted decarbonylation and isoxazole ring opening . Similar transformations have been reported for related benzoisoxazoles with carbonyl or carboxyl groups in position 3 .

CompoundStructural FeaturesEC₅₀ (μM)Source
15a4-chlorophenyl as R₁, 3-methylpiperidine as R₂21.4
21a4-fluorophenyl as R₁, 3-methylpiperidine as R₂7.8
22Additional bromine on R₁ phenyl ring16.4
23aMethyl linker between main scaffold and R₁ difluorophenyl ring19.9
24aCyclopropyl derivative with 3-methylpiperidine at C425.3

Endothelial Lipase Inhibition

Azolopyridin-3-one derivatives, including those based on isoxazolo[5,4-b]pyridin-3-ol, have been investigated as inhibitors of endothelial lipase. A patent application (WO2007110216A1) describes the synthesis and potential applications of compounds such as 3-oxo-3H-isoxazolo[5,4-b]pyridine-2-carboxylic acid hexylamide in this context . Inhibition of endothelial lipase has been associated with increased HDL levels and potential cardioprotective effects.

Research Findings and Applications

The exploration of isoxazolo[5,4-b]pyridin-3-ol and its derivatives has yielded valuable insights into structure-activity relationships and potential therapeutic applications. Current research continues to expand our understanding of this compound class.

Pharmaceutical Applications

The pharmaceutical potential of isoxazolo[5,4-b]pyridin-3-ol derivatives spans several therapeutic areas:

  • Immunomodulation: The TLR7 agonist activity and cytokine induction capabilities suggest applications in immune-related disorders and potentially as vaccine adjuvants .

  • Cardiovascular Protection: As inhibitors of endothelial lipase, certain derivatives may help increase HDL levels and provide cardioprotective benefits .

  • Anti-infective Development: The structural similarity to compounds with antimicrobial properties suggests potential applications in developing new anti-infective agents .

  • Anti-inflammatory Therapy: Related isoxazole derivatives have demonstrated anti-inflammatory properties, indicating potential applications in inflammatory disorders .

Chemical Biology Tools

Beyond therapeutic applications, isoxazolo[5,4-b]pyridin-3-ol derivatives serve as valuable tools in chemical biology research. Their specific binding properties and biological activities enable the study of various cellular processes and signaling pathways. The rigid bicyclic structure provides a stable scaffold for designing probes to investigate biological mechanisms.

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